5-Acetamido-2-nitrophenylboronic acid

説明

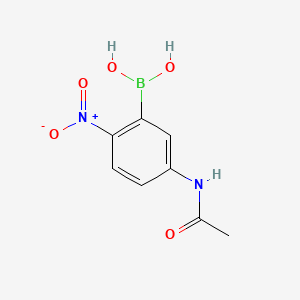

5-Acetamido-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an acetamido group, a nitro group, and a boronic acid moiety attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrophenylboronic acid typically involves the following steps:

Borylation: The nitro-substituted acetanilide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid moiety into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.

化学反応の分析

Types of Reactions: 5-Acetamido-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amino-substituted phenylboronic acids.

Substitution: Biaryl compounds or other coupled products.

科学的研究の応用

Medicinal Chemistry

5-Acetamido-2-nitrophenylboronic acid is primarily recognized for its role as a building block in the synthesis of biologically active compounds. Its boronic acid functionality allows it to engage in reactions that are crucial for drug development.

1.1. Synthesis of Anticancer Agents

Recent studies have highlighted the use of this compound in synthesizing inhibitors for various cancer-related targets. For example, derivatives of this compound have been explored for their ability to inhibit proteasome activity, which is essential in cancer cell proliferation and survival .

1.2. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound has also been investigated for its potential as a non-steroidal anti-inflammatory drug. Research indicates that derivatives based on this compound can exhibit enhanced binding affinity to cyclooxygenase-2 (COX-2), suggesting a pathway for developing more effective NSAIDs with reduced side effects .

Biochemical Applications

In biochemistry, this compound serves as a useful reagent in various assays and biochemical reactions.

2.1. Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies due to its ability to form reversible covalent bonds with serine residues in active sites of enzymes. This property makes it valuable for studying enzyme kinetics and mechanisms .

2.2. Proteomics Research

This compound has applications in proteomics, particularly in the labeling of proteins for mass spectrometry analysis. Its boronic acid group can selectively bind to diols present in glycoproteins, facilitating their identification and quantification .

Materials Science

In materials science, the unique properties of this compound have led to its exploration in the development of advanced materials.

3.1. Polymer Chemistry

Research has shown that this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The boronic acid group can participate in cross-linking reactions, improving the stability and durability of the resulting polymers .

3.2. Sensor Development

The ability of this compound to interact with various biomolecules makes it a candidate for sensor development, particularly in detecting glucose levels through boronate affinity interactions with diols .

Case Studies

作用機序

The mechanism of action of 5-Acetamido-2-nitrophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid moiety interacts with target molecules through the formation of boronate esters, which can be reversed under specific conditions, allowing for dynamic and controllable interactions.

類似化合物との比較

Phenylboronic acid: Lacks the acetamido and nitro groups, making it less versatile in certain applications.

4-Acetamido-2-nitrophenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Nitrophenylboronic acid:

Uniqueness: 5-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both acetamido and nitro groups, which confer distinct reactivity and functionality. This combination allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

生物活性

5-Acetamido-2-nitrophenylboronic acid (5-ANPBA) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes, including proteases and β-lactamases. This article delves into the biological activity of 5-ANPBA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

5-ANPBA has the molecular formula and features a nitrophenyl group substituted with an acetamido group. The presence of the boronic acid moiety is crucial for its biological activity, as it can form reversible covalent bonds with diols in biological systems.

Inhibition of Enzymes:

5-ANPBA acts primarily as an inhibitor of serine proteases and β-lactamases. The mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

Table 1: Inhibition Potency of 5-ANPBA Against Selected Enzymes

Biological Activity Studies

Several studies have investigated the biological activity of 5-ANPBA, focusing on its antibacterial properties and efficacy as a β-lactamase inhibitor.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of 5-ANPBA against various strains of Escherichia coli and Klebsiella pneumoniae, which are known to produce β-lactamases. The results indicated that 5-ANPBA significantly enhanced the efficacy of β-lactam antibiotics in resistant strains.

Table 2: Antibacterial Activity of 5-ANPBA

| Bacterial Strain | MIC (µg/mL) | Combination Treatment |

|---|---|---|

| E. coli (KPC producer) | 4.0 | CAZ + 5-ANPBA |

| K. pneumoniae (CTX-M producer) | 2.0 | CTX + 5-ANPBA |

Pharmacological Applications

The potential applications of 5-ANPBA extend beyond antibacterial activity. Its ability to inhibit serine proteases suggests possible therapeutic roles in conditions where these enzymes are implicated, such as thrombosis and certain cancers.

Research Findings:

- Thrombin Inhibition: In vitro studies demonstrated that 5-ANPBA effectively inhibited thrombin, which is crucial in coagulation pathways, suggesting its potential use in anticoagulation therapy.

- β-Lactamase Resistance: The compound has been shown to restore the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamase enzymes, which degrade these antibiotics.

特性

IUPAC Name |

(5-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKGDBOETDSECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657330 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-36-2 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。